Yunnankadsurin B
CAS No.:
Cat. No.: VC1959257
Molecular Formula: C23H28O7
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H28O7 |
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Molecular Weight | 416.5 g/mol |
IUPAC Name | (9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol |
Standard InChI | InChI=1S/C23H28O7/c1-11-7-13-8-15(25-3)20(26-4)22(27-5)17(13)18-14(19(24)12(11)2)9-16-21(23(18)28-6)30-10-29-16/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 |
Standard InChI Key | YVMJUSKDPJGDHW-SYTFOFBDSA-N |
Isomeric SMILES | C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@H]1C)O)OCO4)OC)OC)OC)OC |
SMILES | CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)OC |
Canonical SMILES | CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)OC |
Introduction
Chemical Properties and Structure
Yunnankadsurin B (C₂₃H₂₈O₇) is a complex natural compound with several distinctive chemical features. The IUPAC name of Yunnankadsurin B is (9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²·⁷.0¹⁴·¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol . This complex nomenclature reflects its intricate molecular structure, which includes multiple cyclic components and functional groups.
Molecular and Physical Properties
Table 1 summarizes the key molecular and physical properties of Yunnankadsurin B:
Property | Value |
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CAS Number | 122350-74-7 |
Molecular Formula | C₂₃H₂₈O₇ |
Molecular Weight | 416.50 g/mol |
Exact Mass | 416.18350323 g/mol |
Topological Polar Surface Area (TPSA) | 75.60 Ų |
XlogP | 4.00 |
Atomic LogP (AlogP) | 3.98 |
H-Bond Acceptor | 7 |
H-Bond Donor | 1 |
Rotatable Bonds | 4 |
Chemical Structure
Yunnankadsurin B possesses a complex dibenzocyclooctene scaffold characterized by a dibenzocyclooctadiene backbone. The compound contains several methoxy groups, a methylenedioxy function, and a hydroxyl group, contributing to its distinctive pharmacological profile. The canonical SMILES notation for Yunnankadsurin B is CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)OC, with the isomeric version reflecting its absolute stereochemistry as C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C@@HO)OCO4)OC)OC)OC)OC .
Synonyms
Yunnankadsurin B is known by several synonyms, including:
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Isogomisin O
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CHEBI:67456
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(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²·⁷.0¹⁴·¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol
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CHEMBL1782124
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Benzo cycloocta[1,2-f] benzodioxol-8-ol, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, stereoisomer
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(6S,7S,8R,13aS)-5,6,7,8-Tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethylbenzo cycloocta[1,2-f] benzodioxol-8-ol
Natural Sources
Yunnankadsurin B is a natural product found primarily in plants of the Schisandraceae family, particularly in species of the Kadsura genus. The compound has been isolated from several plant sources:
Primary Plant Sources
The primary natural sources of Yunnankadsurin B include:
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Kadsura ananosma - Yunnankadsurin B has been identified as a natural product in this species .
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Schisandra chinensis (also known as Kadsura) - The compound has been isolated from the stems of this plant .
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Kadsura longipedunculata - This species has been reported to contain dibenzocyclooctadiene lignans including Yunnankadsurin B .
Traditional Uses of Source Plants
Plants containing Yunnankadsurin B have been used in traditional Chinese medicine for centuries. The Kadsura genus plants are traditionally used for promoting wind elimination, removing dampness, and activating blood circulation . In traditional medicine practices:
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Kadsura species have been used to treat Alzheimer's disease, inflammation, and insomnia .
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In Yunnan province of China, some Kadsura species are used as alternatives to "chicken blood vine" (Jixueteng) for treating gynecological pain .
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In Guangdong and Guangxi provinces, Kadsura heteroclita is used as "sea wind vine" (Haifengteng) to treat rheumatic pain .
Pharmacological Activities
Research on Yunnankadsurin B and related dibenzocyclooctadiene lignans has revealed several potential pharmacological activities. While some studies focus specifically on Yunnankadsurin B, others investigate the broader class of compounds to which it belongs.
Antimicrobial Activity
Studies have demonstrated that Yunnankadsurin B possesses antimicrobial properties. Research has shown that Yunnankadsurin B, along with other lignans like neglectalignan D and arisantetralone B, inhibits the growth of Staphylococcus aureus . This finding suggests potential applications in developing new antimicrobial agents, particularly against drug-resistant bacterial strains.
Neuroprotective Effects
Dibenzocyclooctadiene lignans from the Kadsura genus, including compounds structurally related to Yunnankadsurin B, have shown promising neuroprotective activities. Some lignans from Kadsura polysperma have demonstrated significant neuroprotective effects against β-amyloid or hydrogen peroxide-induced neurotoxicity in PC12 cells . These findings suggest potential applications in neurodegenerative disease research.
Antiviral Activity
Lignans from the Kadsura genus have exhibited antiviral activities, particularly against HIV and HBV. While specific data on Yunnankadsurin B's antiviral activity is limited in the provided search results, related compounds from the same structural class have shown:
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Anti-HIV activity with EC₅₀ values ranging from 1.4 to 16.0 μg/mL
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Anti-HBV activity with IC₅₀ values around 6 μg/mL for related compounds
ADMET Properties
Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Yunnankadsurin B is crucial for evaluating its potential as a drug candidate. Computational predictions using admetSAR 2 have provided insights into the pharmacokinetic properties of this compound.
Research and Development Status
Yunnankadsurin B is currently available primarily as a research chemical through several suppliers for investigational purposes . The compound is typically available in small quantities (e.g., 5 mg) for laboratory research applications. Current research focuses on:
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Elucidating the detailed mechanisms of action for its observed biological activities
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Investigating potential therapeutic applications based on its pharmacological properties
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Exploring structure-activity relationships to develop more potent derivatives
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